

Drofenine hydrochloride competitive cholinesterase inhibition validation

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Compound Focus: Drofenine hydrochloride

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Experimental Validation as a Competitive Cholinesterase Inhibitor

The table below summarizes the key experimental data validating **drofenine hydrochloride** as a competitive cholinesterase inhibitor.

Inhibitor	Target Enzyme	Inhibition Type	Ki Value	Experimental Model
Drofenine Hydrochloride	Human serum Butyrylcholinesterase (BChE)	Competitive	0.003 mM (3 µM) [1]	Human serum [1]
Drofenine Hydrochloride	Butyrylcholinesterase (BChE)	Competitive	3 µM [2] [3]	Not Specified [2] [3]
Benactyzine (for comparison)	Human serum Butyrylcholinesterase (BChE)	Competitive	0.010 mM [1]	Human serum [1]

The primary evidence shows that drofenine is a **more potent competitive inhibitor** of human serum BChE than benactyzine [1]. This inhibitory activity is its well-established mechanism.

Detailed Experimental Methodologies

The validation of drofenine's activity is supported by the following key experimental protocols:

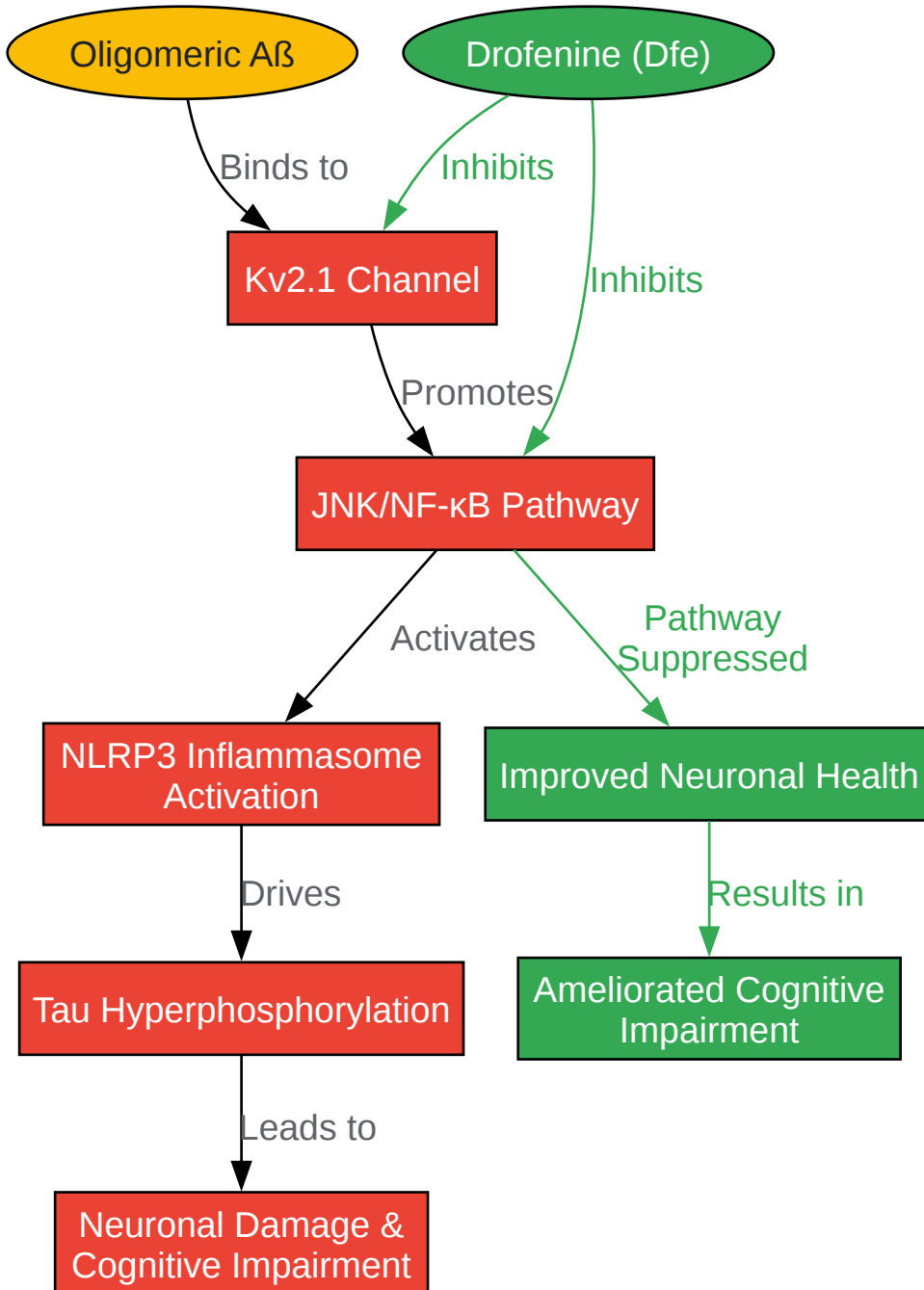
- **Enzyme Kinetics Assay:** The foundational study used **butyrylthiocholine** as the substrate for human serum BChE. The hydrolysis reaction was monitored in the presence of varying concentrations of drofenine. The **Ki value** was determined using **nonlinear regression analysis** (Systat software), which confirmed a competitive inhibition pattern, meaning drofenine competes with the substrate for binding at the enzyme's active site [1].
- **Transacylase Activity Assay (LPLA2):** In a broader screening for drug-induced phospholipidosis, an assay measured the inhibition of lysosomal phospholipase A2 (LPLA2). This assay used liposomes composed of DOPC and sulfatide, with **N-acetyl-sphingosine (NAS)** as an acceptor. The formation of the unique product **1-O-acyl-NAS** was quantified using HPTLC after charring, allowing for the calculation of IC50 values for inhibitors [4].
- **In Vitro Parasite Motility Assays:** While not directly related to cholinesterase, an FDA library screening included drofenine. The assays evaluated compound effects on larval and adult stages of parasitic nematodes. Activity was determined by microscopically assessing parasite motility and viability, or by counting larvae moving after a thermal stimulus [5].

Emerging Therapeutic Mechanisms and Applications

Beyond cholinesterase inhibition, recent research has uncovered another significant target and potential therapeutic applications for drofenine, summarized in the table below.

Proposed Mechanism	Experimental Model	Observed Effect / Potential Application
Inhibition of the Kv2.1 potassium channel [6] [7]	5xFAD Alzheimer's disease mouse model [6]	Ameliorated cognitive impairment; suppressed microglial NLRP3 inflammasome activation and neuronal Tau hyperphosphorylation [6].
Inhibition of the Kv2.1 potassium channel [6] [7]	Diabetic peripheral neuropathy (DPN) mouse models [7]	Ameliorated DPN pathology; promoted neurite outgrowth, suppressed inflammation, and improved mitochondrial function in DRG neurons [7].

These studies propose that drofenine functions as a **Kv2.1 inhibitor** [6] [7]. In the context of Alzheimer's disease, the mechanism involves suppressing the **Kv2.1/JNK/NF-κB signaling pathway**, which ultimately leads to reduced neuroinflammation and improved neuronal health [6].



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The diagram above illustrates how drofenine interferes with the disease pathway in Alzheimer's model mice.

Key Takeaways for Researchers

- **Validated Potency:** **Drofenine hydrochloride** is a well-characterized, **competitive inhibitor of butyrylcholinesterase (BChE)** with a K_i value in the low micromolar range, making it more potent than some other known inhibitors like benactyzine [1].
- **Multi-Target Potential:** Beyond cholinesterase inhibition, drofenine has been identified as an effective **Kv2.1 potassium channel inhibitor** [6] [7]. This dual activity presents an interesting profile for drug development.
- **Therapeutic Repurposing:** The Kv2.1 inhibition mechanism provides a strong rationale for exploring drofenine's **potential in treating complex diseases** like Alzheimer's disease and diabetic peripheral neuropathy, where this channel plays a key pathological role [6] [7].

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